1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
Description
1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core (a cyclic dicarboximide) substituted with a 1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl group. The azetidine ring (a four-membered saturated heterocycle) introduces structural rigidity, while the (2-chlorophenyl)methanesulfonyl moiety contributes steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZTVKXVMCYJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the azetidine ring, followed by the introduction of the sulfonyl and chlorophenyl groups. The final step involves the formation of the pyrrolidine-2,5-dione moiety.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Chlorophenyl Group Addition: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the azetidine and pyrrolidine rings provide structural rigidity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues of Pyrrolidine-2,5-dione Derivatives
Structural and Electronic Differences
- Azetidine vs.
- Sulfonyl Group vs. Aryloxy/Indole Substituents : The (2-chlorophenyl)methanesulfonyl group is electron-withdrawing, contrasting with the electron-rich aryloxy ( ) or indole groups ( ). This difference may influence interactions with hydrophobic binding pockets or enzymatic active sites.
Pharmacological and Mechanistic Insights
- GABA-Transaminase Inhibition : Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibit GABA-transaminase inhibition (IC50 = 100.5 µM), a mechanism relevant to anticonvulsant activity . The target compound’s sulfonyl-azetidine group may alter binding kinetics due to steric or electronic effects.
- Metabolic Stability: The sulfonyl group in the target compound may confer resistance to hydrolysis compared to ester-containing analogues (e.g., 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione ), enhancing in vivo stability.
Biological Activity
1-{1-[(2-chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by the presence of azetidine and pyrrolidine rings, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H23ClN2O2S. This compound is classified as a sulfonamide derivative due to the methanesulfonyl group and as a pyrrolidine derivative due to the pyrrolidine ring in its structure. The synthesis of this compound involves multi-step synthetic routes that require precise control over reaction conditions to achieve high yields and purity.
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structural features may act as inhibitors of enzymes involved in various disease pathways, including cancer and inflammation.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The presence of the methanesulfonyl group in this compound may enhance its antibacterial efficacy. For instance, related compounds have demonstrated activity against various bacterial strains through enzyme inhibition mechanisms .
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been evaluated using assays such as DPPH radical scavenging. These studies suggest that the compound may protect against oxidative stress, which is linked to numerous chronic diseases .
Enzyme Inhibition
Research has identified that certain derivatives exhibit inhibitory effects on key enzymes like acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
Study 1: Antimicrobial Evaluation
A series of synthesized compounds bearing similar structural motifs were evaluated for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. Results indicated that derivatives with a methanesulfonyl group exhibited enhanced antibacterial properties compared to their counterparts without this moiety .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | E. coli | 18 |
Study 2: Enzyme Inhibition Assay
In a study assessing enzyme inhibition, this compound was tested for its ability to inhibit AChE. The results showed a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications in neurodegenerative disorders.
| Concentration (µM) | AChE Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
